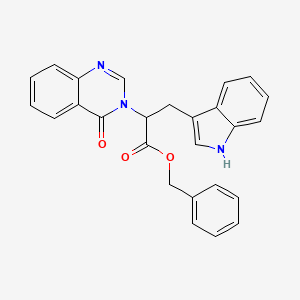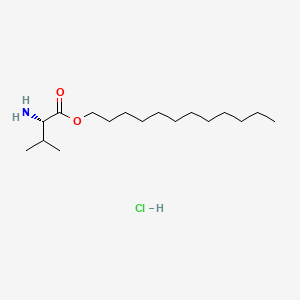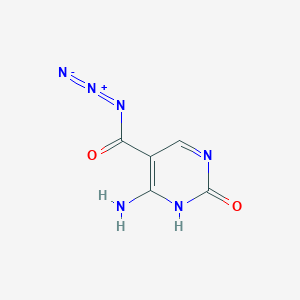
benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate is a complex organic compound that features both indole and quinazoline moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be constructed through a Fischer indole synthesis.
Construction of the Quinazoline Ring: This can be achieved by cyclization reactions involving anthranilic acid derivatives.
Coupling Reactions: The indole and quinazoline units can be linked through a series of coupling reactions, often involving palladium-catalyzed cross-coupling.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinazoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Halogenated or nitrated indole derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Due to the presence of indole and quinazoline moieties, the compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate would depend on its specific biological target. Generally, compounds with indole and quinazoline structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib.
Uniqueness
The unique combination of indole and quinazoline moieties in benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate may confer distinct biological activities and chemical properties, setting it apart from other similar compounds.
特性
CAS番号 |
85612-31-3 |
|---|---|
分子式 |
C26H21N3O3 |
分子量 |
423.5 g/mol |
IUPAC名 |
benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate |
InChI |
InChI=1S/C26H21N3O3/c30-25-21-11-5-7-13-23(21)28-17-29(25)24(26(31)32-16-18-8-2-1-3-9-18)14-19-15-27-22-12-6-4-10-20(19)22/h1-13,15,17,24,27H,14,16H2 |
InChIキー |
WJAHYUYCGOGPKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N4C=NC5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)


![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
![5H-Benzo[a]phenothiazine](/img/structure/B14010177.png)
![[3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone](/img/structure/B14010180.png)
![Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]-](/img/structure/B14010183.png)



![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)
![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)
